
3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Cyclopropyl-6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine involves complex organic reactions, as seen in the creation of various derivatives with antibacterial and antituberculosis properties. For instance, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives were synthesized, which included a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at the C-10 position, showing potent in vitro antibacterial activity . Similarly, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using reductive amination, yielding compounds with significant anticancer and antituberculosis activities . These syntheses often involve key steps such as regiospecific displacement, amination, and intramolecular nucleophilic displacement cyclization reactions .
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized by the presence of multiple functional groups and heterocyclic systems. The presence of a cyclopropyl group and a piperazine moiety is a common feature in these molecules, which is crucial for their biological activity. The introduction of fluorine atoms in certain positions of the molecule has been shown to reduce toxicity and enhance activity . The molecular docking studies of triazolo-pyridazine-6-yl-substituted piperazines have revealed strong inhibition potential, indicating the importance of the molecular structure in the biological activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are tailored to introduce specific functional groups that enhance their biological activity. For example, the introduction of a fluorine atom at the C-4 position of the 3-cyclopropylaminomethyl-1-pyrrolidinyl moiety has been shown to reduce acute toxicity and convulsion inductive ability . The synthesis of isothiazoloquinoline diones involves the displacement of a sulfinyl group and subsequent amination and cyclization reactions . These reactions are critical for the formation of the desired molecular frameworks with potential therapeutic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The introduction of fluorine atoms can significantly alter the physicochemical properties, such as reducing phototoxicity and improving antibacterial activity . The solubility, stability, and reactivity of these compounds are essential for their biological efficacy and are determined by their functional groups and molecular conformations. The compounds' ability to inhibit specific enzymes, such as Dipeptidyl peptidase-4, is also a result of their chemical properties, which can be assessed through in silico and in vitro studies .
properties
IUPAC Name |
3-cyclopropyl-6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-26-16-6-4-14(19)12-17(16)27(24,25)23-10-8-22(9-11-23)18-7-5-15(20-21-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOMKICUAIYWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B3002737.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-ethoxyacetamide](/img/structure/B3002739.png)
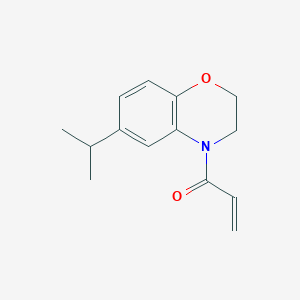
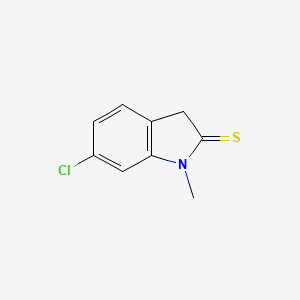
![3-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3002742.png)
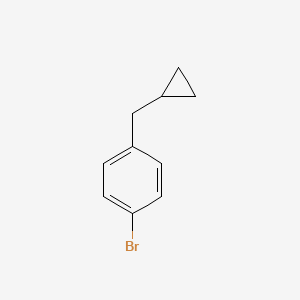
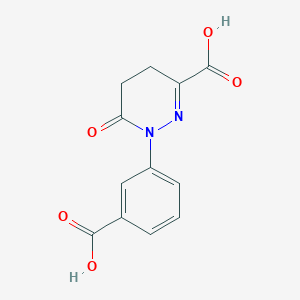
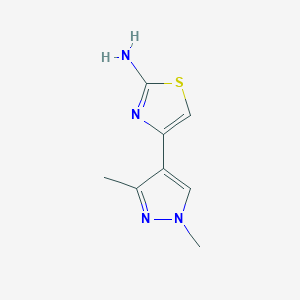
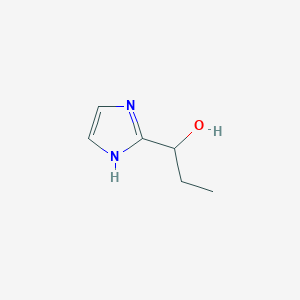
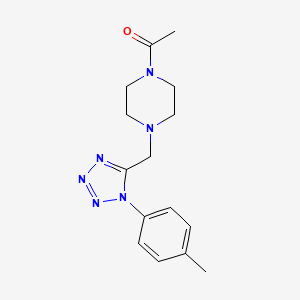
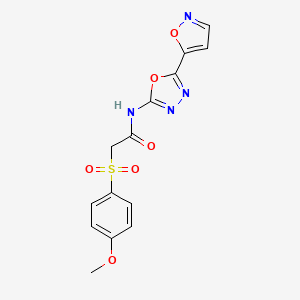
![(Z)-N-(2-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)ethyl)acetamide](/img/structure/B3002755.png)

![1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3002760.png)